molecular formula C21H29NOS B6540896 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide CAS No. 1058394-23-2

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide

Cat. No.: B6540896
CAS No.: 1058394-23-2
M. Wt: 343.5 g/mol
InChI Key: QTQWXEOHMYQZSO-UHFFFAOYSA-N
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Description

N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide is a synthetic organic compound featuring a bicyclic adamantane scaffold linked to a thiophene-substituted cyclopentylmethyl group via a carboxamide bond. Adamantane derivatives are valued in medicinal chemistry for their rigidity, metabolic stability, and lipophilicity, which enhance membrane permeability and bioavailability . The thiophene moiety, a sulfur-containing aromatic heterocycle, contributes to electronic interactions and binding affinity in biological systems, as seen in antiproliferative and CNS-targeting compounds .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NOS/c23-19(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-20(5-1-2-6-20)18-4-3-7-24-18/h3-4,7,15-17H,1-2,5-6,8-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQWXEOHMYQZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentyl group. These intermediates are then combined with adamantane-1-carboxylic acid chloride under specific reaction conditions to form the final product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a component in advanced materials.

Mechanism of Action

The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Cycloalkyl Group Modifications

  • Cyclopentyl vs. Cyclopropyl Substituents: N-((1-(Thiophen-2-yl)cyclopropyl)methyl)adamantane-1-carboxamide () replaces the cyclopentyl group with a cyclopropane ring. Cyclopentyl Fentanyl (): An opioid derivative with a cyclopentane carboxamide, highlighting how cycloalkyl groups influence receptor selectivity. Cyclopentyl fentanyl’s higher lipophilicity compared to cyclopropyl analogs correlates with prolonged receptor interaction .

Heterocyclic Modifications

  • Thiophene vs. Thiazole Derivatives: N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide () incorporates a thiazole sulfonamide group. N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide (CAS: 955640-62-7, ) combines thiophene with a tetrahydroisoquinoline moiety.

Antiproliferative Potential

Thiophene derivatives in exhibit IC50 values of ~10 μM against breast cancer cells, comparable to doxorubicin. The target compound’s thiophene-cyclopentyl-adamantane architecture may similarly interact with cancer-related enzymes or receptors, though empirical validation is needed .

Opioid Receptor Interactions

Fentanyl analogs in and demonstrate that carboxamide substituents (e.g., cyclopentyl, phenethylpiperidine) critically modulate opioid receptor binding. While the target compound lacks the piperidine core of fentanyls, its adamantane-thiophene system could explore non-opioid CNS targets .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50 or Equivalent) References
N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}adamantane-1-carboxamide C₂₁H₂₇NOS 357.51 Cyclopentylmethyl, thiophene Not reported N/A
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)adamantane-1-carboxamide C₁₉H₂₃NOS 329.46 Cyclopropylmethyl, thiophene Not reported
N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide C₂₅H₂₈N₂O₂S 420.57 Tetrahydroisoquinoline, thiophene Not reported (CNS-targeting hypothesized)
Cyclopentyl Fentanyl C₂₃H₃₀N₂O 366.50 Phenethylpiperidine, cyclopentane High μ-opioid receptor affinity
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide C₁₆H₁₃N₃O₃S₂ 359.42 Thiophene, thiazole sulfonamide IC50 = 10.25 μM (breast cancer)

Key Research Findings and Implications

  • Adamantane Scaffold : Enhances metabolic stability and membrane permeability, making it a preferred backbone in CNS and antiviral drug design .
  • Thiophene vs. Other Heterocycles : Thiophene’s electron-rich structure favors interactions with aromatic residues in enzymes, while thiazoles offer hydrogen-bonding versatility .
  • Cycloalkyl Ring Size : Larger rings (e.g., cyclopentyl) may improve binding pocket accommodation in hydrophobic targets, as seen in fentanyl analogs .

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